

Technical Guide: 2-Methoxy-3-methyl-benzoquinone

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Compound of Interest

Compound Name: 2-Methoxy-3-methyl-
[1,4]benzoquinone

Cat. No.: B1254543

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CAS Number: 2207-57-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-benzoquinone, a significant chemical intermediate and a member of the biologically active benzoquinone family. This document consolidates key data on its chemical properties, synthesis, and potential applications in drug discovery, supported by detailed experimental protocols and pathway visualizations.

Compound Identification and Properties

2-Methoxy-3-methyl-benzoquinone, registered under CAS number 2207-57-0, is a substituted 1,4-benzoquinone.^[1] Benzoquinones are a class of compounds known for their distinctive odors and colors and play various roles in biological systems and chemical synthesis.^[2] The structure of this compound makes it a valuable building block for more complex, biologically active molecules.^[3]

Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-benzoquinone

Property	Value	Source(s)
CAS Number	2207-57-0	[1][4]
Molecular Formula	C ₈ H ₈ O ₃	[4][5]
Molecular Weight	152.15 g/mol	[5]
IUPAC Name	2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione	[4]
Synonyms	2-methoxy-3-methyl-1,4-benzoquinone, 2-methoxy-3-methyl-p-benzoquinone	[4]
InChIKey	BVXDGJNEZSLRCV-UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocols

A high-yield (95%), environmentally friendly "telescoped" process for synthesizing 2-Methoxy-3-methyl-benzoquinone has been developed as an alternative to methods using heavy metal oxidants like Na₂Cr₂O₇. [3] This process utilizes hydrogen peroxide and nitric acid as oxidants in an acetic acid medium. [3]

Green Telescoped Synthesis Protocol

This single-pot process involves a series of oxidation steps to achieve a high yield and selectivity. [3]

Materials:

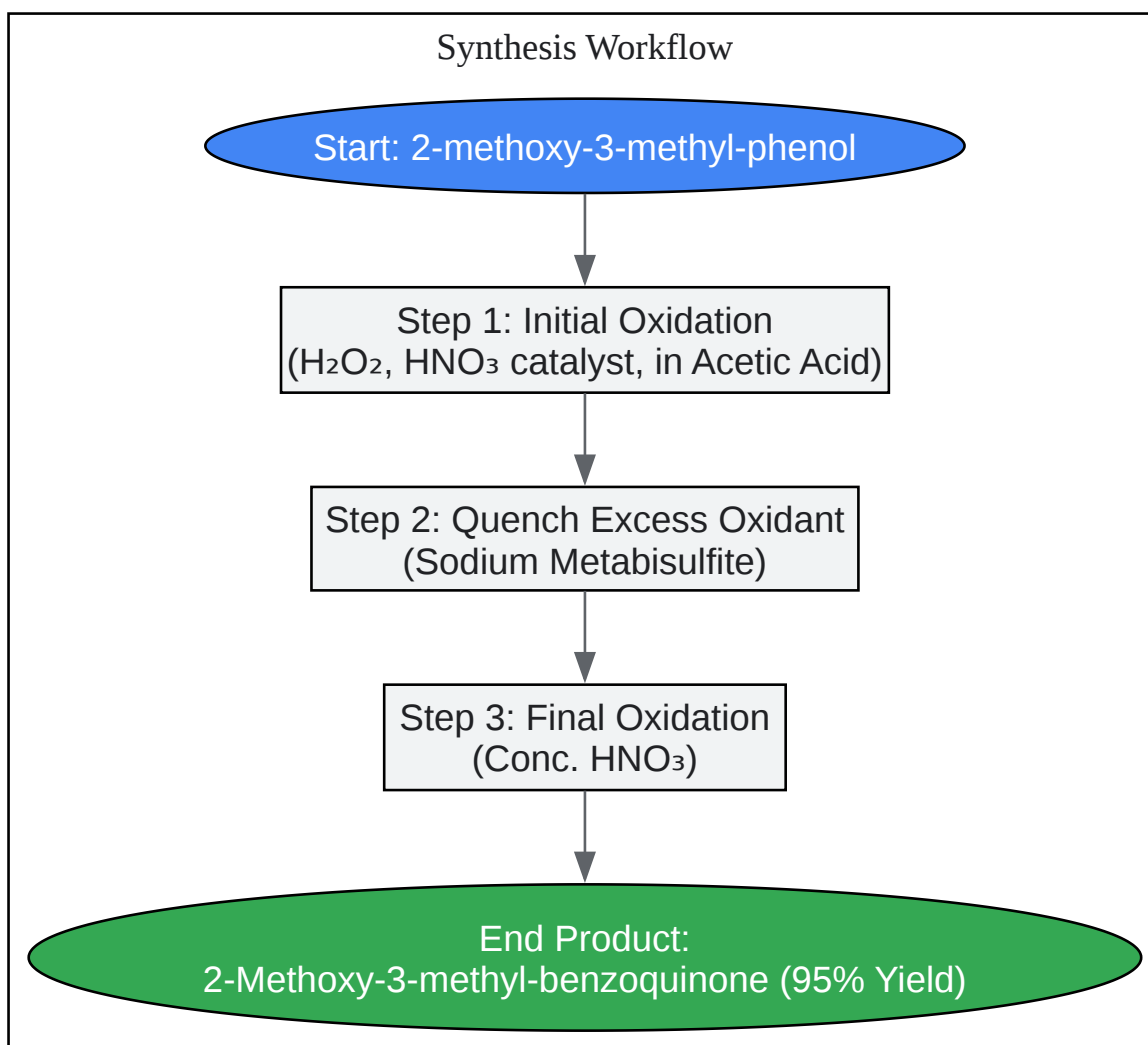
- 2-methoxy-3-methyl-phenol (starting material)
- Acetic Acid (CH₃COOH)
- Hydrogen Peroxide (H₂O₂)
- Nitric Acid (HNO₃) as a Brønsted acid catalyst

- Sodium metabisulfite (for quenching excess oxidant)
- Concentrated Nitric Acid (for final oxidation)

Methodology:

- Initial Oxidation: The synthesis begins with the oxidation of the starting phenol using hydrogen peroxide. This step is catalyzed by a Brønsted acid, such as nitric acid, in an acetic acid reaction medium.
- Quenching: Excess hydrogen peroxide is carefully eliminated from the reaction mixture using sodium metabisulfite.
- Final Oxidation: The final oxidation step is carried out using concentrated nitric acid to yield the target compound, 2-methoxy-3-methyl-[1][5]benzoquinone.
- Purification: The final product is purified from the reaction mixture.

This process is noted for its high efficiency, achieving a 95% yield.[3]



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Green Synthesis Workflow

Biological Activity and Potential Applications

While direct extensive pharmacological data for 2-Methoxy-3-methyl-benzoquinone is limited, its primary documented role is in chemical ecology as a semiochemical. It functions as an allomone (a defensive compound) in the secretions of various millipede and insect species.[6][7][8]

The broader family of methoxy-substituted benzoquinones, however, exhibits significant potential in drug development, particularly in oncology. Closely related analogs serve as valuable models for predicting the biological activities of this compound.

Anticancer and Cell Signaling Activity of Analogs

A structurally similar compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), has been demonstrated to possess anticancer properties. It induces apoptosis and autophagy in human ovarian carcinoma cells.[9] Mechanistically, Coenzyme Q₀ downregulates the proto-oncogene HER-2 and inhibits the crucial PI3K/Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by a benzoquinone analog suggests a promising avenue of investigation for 2-Methoxy-3-methyl-benzoquinone.

Table 2: In-Silico Bioactivity Data for a Related Benzoquinone Isomer

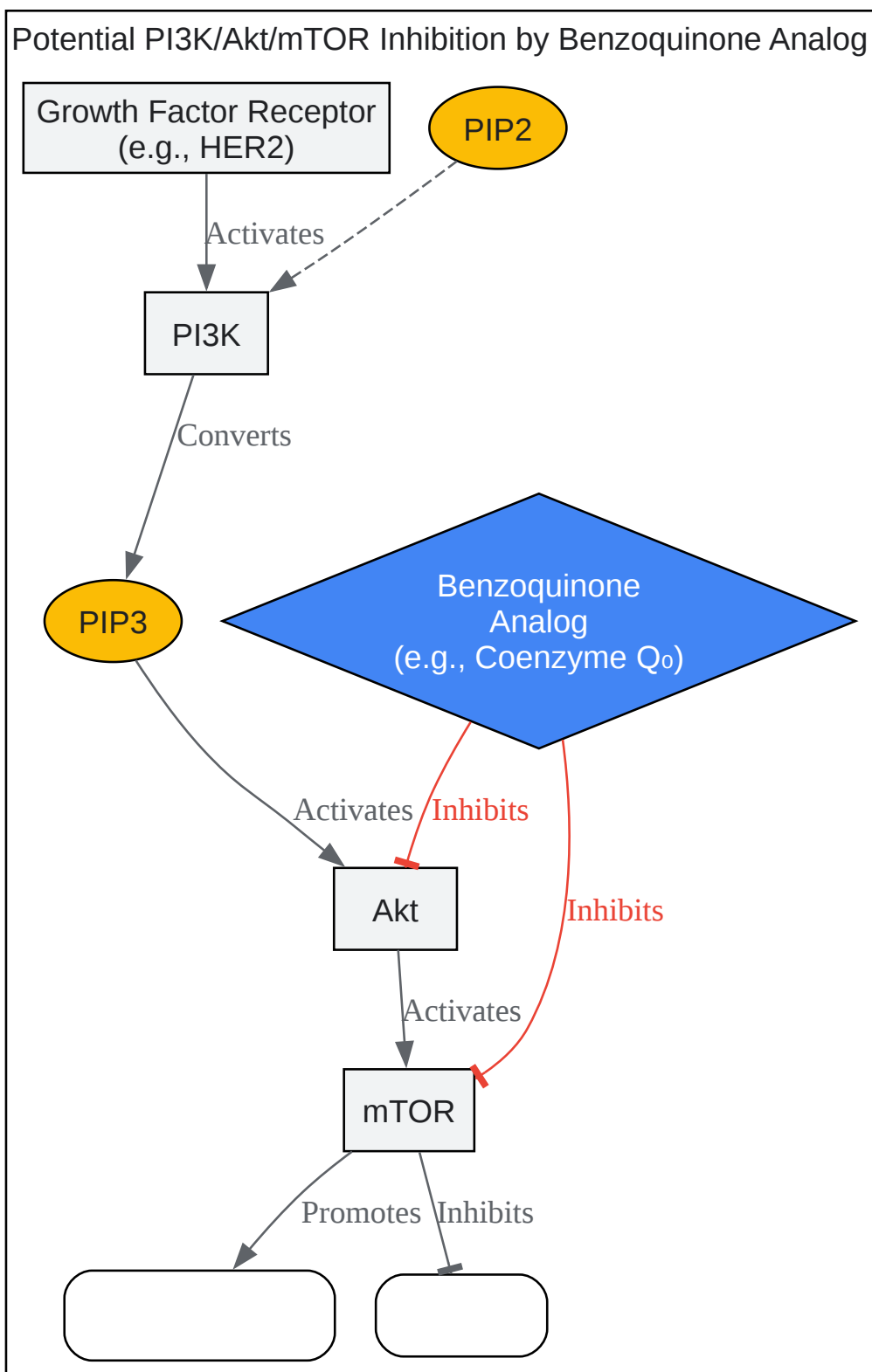
The following data is for 2-methyl-5-methoxy-1,4-benzoquinone, an isomer of the target compound, and provides insight into potential bioavailability and enzyme interaction.

Parameter	Compound	Value	Method	Source
Log P	2-methyl-5-methoxy-1,4-benzoquinone	0.92	Hyperchem Software	[10]
IC ₅₀	2-methyl-5-methoxy-1,4-benzoquinone	13.68 ppm	Molecular Docking (CYP3A4)	[10]
IC ₅₀	Thymoquinone (Reference)	65.617 ppm	Molecular Docking (CYP3A4)	[10]

This in-silico data suggests that the methoxy-methyl-benzoquinone scaffold has better potential inhibitory activity against Cytochrome P450-3A4 than the well-known natural compound, thymoquinone.[10]

Potential Mechanism: PI3K/Akt/mTOR Signaling Pathway

Based on the activity of its close analog, Coenzyme Q₀, a potential mechanism of action for 2-Methoxy-3-methyl-benzoquinone could involve the modulation of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.



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PI3K/Akt/mTOR Signaling

This guide highlights the foundational knowledge of 2-Methoxy-3-methyl-benzoquinone (CAS 2207-57-0). While its direct application in drug development is still an emerging area, the potent biological activities of its close analogs, particularly in inhibiting key cancer-related signaling pathways, underscore its potential as a valuable scaffold for future research and therapeutic innovation.

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